molecular formula C9H7N5 B040366 [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine CAS No. 111339-69-6

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B040366
CAS No.: 111339-69-6
M. Wt: 185.19 g/mol
InChI Key: FFZHBEONWXFMPA-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinoxaline family, known for its versatile biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. The use of eco-compatible catalysts and green chemistry principles has been emphasized to make the synthesis more sustainable .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated synthesis platforms are being explored to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which have been studied for their biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to intercalate with DNA, thereby inhibiting the replication of certain microorganisms. Additionally, it can modulate various signaling pathways, leading to its anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine stands out due to its versatile synthetic routes and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

triazolo[1,5-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHBEONWXFMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CN=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548167
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111339-69-6
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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